2,2,2-Trifluoro-1-phenylethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenylethyl moiety, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method for synthesizing 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves the reaction of 2,2,2-trifluoroacetophenone with phenyl isocyanate.
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with 2,2,2-trifluoroacetophenone to form the intermediate 2,2,2-trifluoro-1-phenylethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated, alkylated, or nitrated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. The phenylcarbamate moiety may also contribute to its overall pharmacological profile by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group and phenyl ring but lacks the carbamate moiety.
2,2,2-Trifluoro-1-phenylethanol: Similar in structure but with a hydroxyl group instead of the carbamate.
2,2,2-Trifluoro-1-phenylethylamine: This compound has an amine group instead of the carbamate and is used in the synthesis of biologically active molecules.
Uniqueness
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate stands out due to its combination of the trifluoromethyl group and phenylcarbamate moiety, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Properties
CAS No. |
2648-11-5 |
---|---|
Molecular Formula |
C15H12F3NO2 |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)13(11-7-3-1-4-8-11)21-14(20)19-12-9-5-2-6-10-12/h1-10,13H,(H,19,20) |
InChI Key |
KXLYRPXGMALCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.